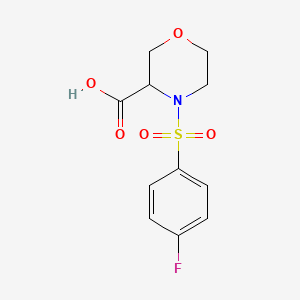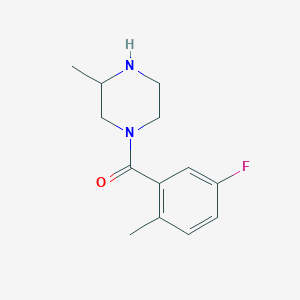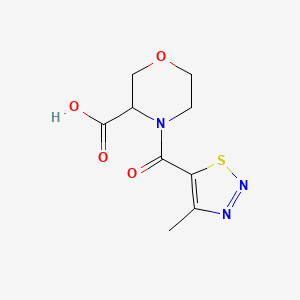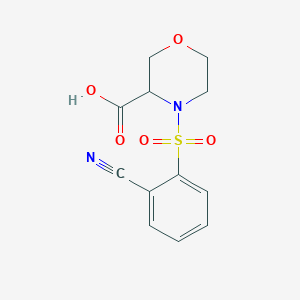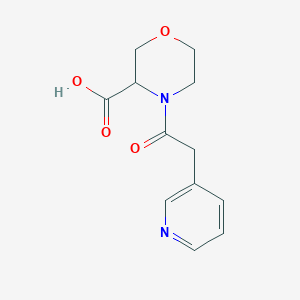![molecular formula C10H14N4O4 B7581018 4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid](/img/structure/B7581018.png)
4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid, also known as TPCM, is a chemical compound that has been widely studied for its potential applications in scientific research. TPCM is a triazole-based molecule that has been shown to exhibit potent biological activity, making it an attractive candidate for use in a variety of research applications.
Mécanisme D'action
The mechanism of action of 4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell proliferation and survival. 4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of cell proliferation and survival. 4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid has also been shown to inhibit the activity of the signaling pathway known as the Wnt/β-catenin pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid has been shown to exhibit a variety of biochemical and physiological effects, including anti-tumor activity, neuroprotective effects, and vasodilatory effects. In cancer cells, 4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid has been shown to induce apoptosis and inhibit cell proliferation. In neuronal cells, 4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid has been shown to protect against oxidative stress and prevent cell death. In vascular smooth muscle cells, 4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid has been shown to induce vasodilation and reduce blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid in lab experiments is its potent biological activity, which makes it a valuable tool for studying a variety of biological processes. However, one limitation of using 4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid is its relatively complex synthesis method, which may limit its availability and increase its cost.
Orientations Futures
There are many potential future directions for research involving 4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid. One area of interest is the development of new cancer therapies based on the anti-tumor activity of 4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid. Another area of interest is the potential use of 4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid and to identify other potential applications for this promising molecule.
Méthodes De Synthèse
The synthesis of 4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid involves a multi-step process that begins with the reaction of morpholine with ethyl acetoacetate. This reaction produces 4-morpholino-3-penten-2-one, which is then reacted with hydrazine hydrate to produce 4-morpholino-3-penten-2-one hydrazone. The final step in the synthesis involves the reaction of 4-morpholino-3-penten-2-one hydrazone with triethylorthoformate and triethylamine to produce 4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid.
Applications De Recherche Scientifique
4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and cardiovascular research. In cancer research, 4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid has been shown to exhibit potent anti-tumor activity in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. In neuroscience research, 4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid has been shown to exhibit neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases. In cardiovascular research, 4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid has been shown to exhibit vasodilatory effects and may have potential applications in the treatment of hypertension.
Propriétés
IUPAC Name |
4-[2-(1,2,4-triazol-1-yl)propanoyl]morpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O4/c1-7(14-6-11-5-12-14)9(15)13-2-3-18-4-8(13)10(16)17/h5-8H,2-4H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHPRKJFHGGJEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1C(=O)O)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[3-bromo-5-(trifluoromethyl)anilino]acetate](/img/structure/B7580937.png)
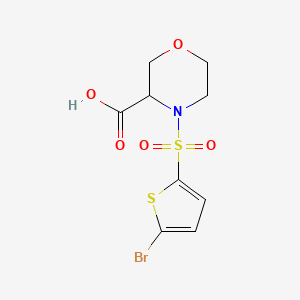

![3-Benzyl-5-[(3-methylpiperazin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7580964.png)
![4-[(E)-3-(2-methylphenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7580973.png)
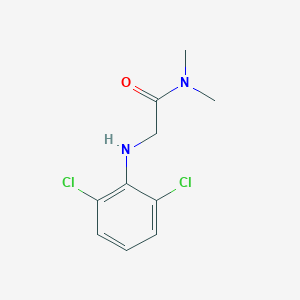
![4-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7580985.png)
![1-[(4-Fluorophenyl)methylsulfonyl]-3-methylpiperazine](/img/structure/B7580997.png)
